3-Methyl-3-penten-2-one chemical properties and structure
3-Methyl-3-penten-2-one chemical properties and structure
An In-depth Technical Guide to 3-Methyl-3-penten-2-one: Chemical Properties and Structure
Introduction
3-Methyl-3-penten-2-one, an α,β-unsaturated aliphatic ketone, is a significant chemical intermediate.[1] It is isomeric with mesityl oxide and isomesityl oxide.[1] This compound is of particular interest due to its crucial role as a precursor in the synthesis of various organic molecules, most notably in the fragrance industry for the production of synthetic ketone fragrances like Iso E Super®.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
3-Methyl-3-penten-2-one is a six-carbon ketone with a double bond between the third and fourth carbon atoms. The presence of this conjugated system influences its reactivity. The compound exists as (E) and (Z) stereoisomers, with the (E) isomer being the more common subject of study.[4][5]
| Identifier | Value | Reference |
| IUPAC Name | 3-Methylpent-3-en-2-one | [1][6] |
| CAS Number | 565-62-8 | [1][4] |
| Molecular Formula | C₆H₁₀O | [1][4][6] |
| Molecular Weight | 98.14 g/mol | [1][6] |
| Synonyms | 3-Methyl-3-pentene-2-one, 2-Acetyl-2-butene | [7][8] |
| SMILES | C/C=C(\C)/C(=O)C | [1] |
| InChI (E-isomer) | InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+ | [4] |
| InChIKey (E-isomer) | ZAMCMCQRTZKGDX-SNAWJCMRSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of 3-Methyl-3-penten-2-one are summarized below. It is a flammable liquid and is generally stable under normal conditions.[9][10]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, clear liquid | [7][8][9] |
| Boiling Point | 136 - 139 °C at 760 mmHg | [7][9] |
| Melting Point | -70 °C | [7][9] |
| Density | 0.875 g/cm³ at 20 °C | [1][9] |
| Vapor Pressure | 6.87 mmHg at 25 °C (est.) | [7] |
| Flash Point | 34 °C (93 °F) | [1][7][9] |
| Purity | >93% (GC) up to 99.7% | [8][11] |
Synthesis and Reactivity
The primary industrial synthesis of 3-Methyl-3-penten-2-one involves the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone, catalyzed by an acid.[12][13] Modern "green" processes utilize solid acid catalysts in continuous reactor systems to improve yield and sustainability.[3][12]
Experimental Protocol: Continuous Synthesis
The following is a generalized protocol based on patented continuous flow methods.[12][13]
Objective: To synthesize 3-Methyl-3-penten-2-one via a continuous process using a solid acid catalyst.
Materials:
-
Acetaldehyde
-
Methyl ethyl ketone (MEK)
-
Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[12]
Equipment:
-
Continuous Stirred-Tank Reactor (CSTR) or Microreactor
-
Heating and pressure control system
-
Feed pumps
-
Product collection vessel
-
Gas Chromatography (GC) system for analysis
Methodology (CSTR Example):
-
A CSTR is charged with 1.1 kg of a solid acid catalyst supported on a polymeric resin and filled with methyl ethyl ketone.[13]
-
The reaction mass is heated to a temperature of 65-70 °C and maintained under autogenous pressure.[13]
-
A feed mixture of acetaldehyde and methyl ethyl ketone, with a molar ratio of 1:6, is continuously introduced into the reactor.[13]
-
The product mixture is continuously removed from the reactor.
-
The residence time within the CSTR is maintained at approximately 6 hours.[13]
-
The product is analyzed by GC to determine the yield. Yields of 82% (based on acetaldehyde) and 85% (based on MEK) have been reported under these conditions.[13]
Reactivity and Applications
3-Methyl-3-penten-2-one serves as a versatile intermediate. Its conjugated system allows it to participate in various reactions, including Diels-Alder reactions.[2] A key application is the reaction with myrcene, followed by cyclization, to produce tetramethyl acetyloctahydronaphthalenes, a class of synthetic woody fragrances.[2] It is also a precursor for the production of 3-methyl-2-pentanone (B1360105) (methyl sec-butyl ketone).[1]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3-Methyl-3-penten-2-one.
-
Mass Spectrometry: The NIST Chemistry WebBook provides the electron ionization mass spectrum for 3-Methyl-3-penten-2-one, which can be used for structural confirmation.[4]
Biological Activity
There is limited information available regarding the specific biological activities or signaling pathways of 3-Methyl-3-penten-2-one. It is important to distinguish it from the structurally similar but distinct compound, 3-penten-2-one, which has been reported to exhibit anti-inflammatory properties through the Nrf2/HO-1 signaling pathway.[15] The primary application of 3-Methyl-3-penten-2-one remains in chemical synthesis rather than as a bioactive agent.
Safety Information
3-Methyl-3-penten-2-one is classified as a hazardous substance.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]
-
Precautions: Appropriate personal protective equipment (gloves, safety glasses, respiratory protection) should be used when handling this chemical.[9] It should be stored in a well-ventilated place away from sources of ignition.[9]
References
- 1. 3-Methyl-3-penten-2-one - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]
- 5. 3-methyl-3-penten-2-one(Z) [webbook.nist.gov]
- 6. 3-Methyl-3-penten-2-one | C6H10O | CID 79048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-methyl-3-penten-2-one, 565-62-8 [thegoodscentscompany.com]
- 8. 3-Methyl-3-penten-2-one | CymitQuimica [cymitquimica.com]
- 9. lobachemie.com [lobachemie.com]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
- 11. 3 - METHYL - 3 - PENTEN - 2 - ONE | Godavari [godavaribiorefineries.com]
- 12. ES2693031T3 - Green process for the production 3-methyl-3-penten-2-one - Google Patents [patents.google.com]
- 13. US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one - Google Patents [patents.google.com]
- 14. 3-METHYL-2-PENTANONE(565-61-7) 1H NMR [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
